N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is a complex organic compound with a molecular formula of C19H21N3O5S3 This compound is characterized by the presence of a benzothiazole ring, a dimethylsulfamoyl group, and a pentyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring and the benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring and the sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(isopropylsulfonyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethylsulfanyl)benzamide
- N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-4-5-6-13-28-16-9-7-15(8-10-16)20(25)23-21-22-18-12-11-17(14-19(18)29-21)30(26,27)24(2)3/h7-12,14H,4-6,13H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYJDULUFTWXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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